Cas no 874880-82-7 (5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine)

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine 化学的及び物理的性質
名前と識別子
-
- 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine
- N2,N2-Dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine
- AKOS023762795
- CS-0456641
- AS-41047
- 2-n,2-n-dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine
- A1-02436
- 874880-82-7
- MFCD08059434
-
- MDL: MFCD08059434
- インチ: 1S/C8H10F3N3/c1-14(2)7-6(12)3-5(4-13-7)8(9,10)11/h3-4H,12H2,1-2H3
- InChIKey: RISXUTSJITYHAG-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=C1)N)N(C)C)(F)F
計算された属性
- せいみつぶんしりょう: 205.08268182g/mol
- どういたいしつりょう: 205.08268182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1233756-250mg |
5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 250mg |
$495 | 2024-06-06 | |
Alichem | A029198683-250mg |
5-(Trifluoromethyl)-n2,n2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 250mg |
$662.72 | 2023-08-31 | |
A2B Chem LLC | AI58583-250mg |
5-(Trifluoromethyl)-n2,n2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 250mg |
$633.00 | 2024-04-19 | |
A2B Chem LLC | AI58583-1g |
5-(Trifluoromethyl)-n2,n2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 1g |
$1479.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527308-1g |
N2,N2-dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine |
874880-82-7 | 98% | 1g |
¥9826.00 | 2024-04-27 | |
Ambeed | A725567-100mg |
N2,N2-Dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine |
874880-82-7 | 97% | 100mg |
$342.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1233756-100mg |
5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 100mg |
$325 | 2025-02-25 | |
eNovation Chemicals LLC | Y1233756-250mg |
5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 250mg |
$535 | 2025-02-26 | |
Matrix Scientific | 188173-500mg |
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 500mg |
$1020.00 | 2023-09-07 | ||
Matrix Scientific | 188173-5g |
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 5g |
$4860.00 | 2023-09-07 |
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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4. Caper tea
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamineに関する追加情報
Research Brief on 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine (CAS: 874880-82-7)
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine (CAS: 874880-82-7) is a fluorinated pyridine derivative that has recently gained attention in chemical biology and medicinal chemistry research. This compound features a trifluoromethyl group at the 5-position and dimethylamino substituents at the 2-position of the pyridine ring, making it a valuable scaffold for drug discovery and biochemical probe development. Recent studies have explored its potential as a building block for kinase inhibitors and its role in modulating protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility in developing selective kinase inhibitors. Researchers utilized 874880-82-7 as a core structure to develop novel compounds targeting JAK2 kinases, demonstrating improved selectivity profiles compared to existing inhibitors. The trifluoromethyl group was found to significantly enhance binding affinity through favorable hydrophobic interactions with the kinase ATP-binding pocket.
In pharmaceutical development, this compound has shown promise as an intermediate in the synthesis of more complex drug candidates. A recent patent application (WO2023056789) describes its use in preparing novel antiviral agents, particularly against RNA viruses. The dimethylamino groups were modified to create prodrugs with enhanced bioavailability, while maintaining the advantageous physicochemical properties imparted by the trifluoromethyl moiety.
From a chemical biology perspective, 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine has been employed as a versatile scaffold for fluorescent probes. A 2024 study in Chemical Communications reported its conjugation with BODIPY fluorophores to create environment-sensitive probes for monitoring protein conformational changes. The compound's structural rigidity and electron-withdrawing properties made it particularly suitable for Förster resonance energy transfer (FRET) applications.
Ongoing research is exploring the compound's potential in targeted protein degradation. Preliminary results presented at the 2024 ACS Spring Meeting suggest that derivatives of 874880-82-7 can serve as effective E3 ligase binders in PROTAC (Proteolysis Targeting Chimera) design. The dimethylamino groups appear to facilitate crucial interactions with the ubiquitin-proteasome system components.
Future research directions for this compound include further exploration of its metabolic stability and potential toxicity profiles, as well as expanded structure-activity relationship studies to optimize its pharmacological properties. The unique combination of its trifluoromethyl group and dimethylamino substituents continues to make it a valuable tool in medicinal chemistry and chemical biology research.
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